molecular formula C13H21N5 B11740622 1,4-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine

1,4-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine

Cat. No.: B11740622
M. Wt: 247.34 g/mol
InChI Key: XSBNYURKXLXWQQ-UHFFFAOYSA-N
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Description

1,4-Dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by its two pyrazole rings, each substituted with methyl groups and connected via a methylene bridge to a propyl-substituted pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,4-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of hydrazine with a 1,3-diketone to form the pyrazole ring.

    Substitution Reactions: The pyrazole ring is then subjected to alkylation reactions to introduce the methyl and propyl groups.

    Coupling Reactions: The final step involves coupling the substituted pyrazole rings using a methylene bridge, often facilitated by a base such as sodium hydride in an aprotic solvent like dimethylformamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield.

Chemical Reactions Analysis

Types of Reactions: 1,4-Dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the methyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of pyrazole derivatives with reduced functional groups.

    Substitution: Formation of alkylated pyrazole derivatives.

Scientific Research Applications

1,4-Dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1,3-Dimethyl-1H-pyrazole: Similar structure but lacks the propyl substitution.

    3,5-Dimethyl-1H-pyrazole: Similar structure but lacks the methylene bridge.

    1-Propyl-1H-pyrazole: Similar structure but lacks the methyl substitutions.

Uniqueness: 1,4-Dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine is unique due to its specific substitution pattern and the presence of two pyrazole rings connected via a methylene bridge. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C13H21N5

Molecular Weight

247.34 g/mol

IUPAC Name

2,4-dimethyl-N-[(5-methyl-2-propylpyrazol-3-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C13H21N5/c1-5-6-18-12(7-11(3)16-18)9-14-13-10(2)8-15-17(13)4/h7-8,14H,5-6,9H2,1-4H3

InChI Key

XSBNYURKXLXWQQ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC(=N1)C)CNC2=C(C=NN2C)C

Origin of Product

United States

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